The compound is identified by the Chemical Abstracts Service (CAS) number 1158215-71-4. It belongs to a broader class of compounds known for their diverse biological activities and applications in pharmaceuticals. The trifluoromethyl group enhances its lipophilicity, making it suitable for interactions with biological membranes and targets.
The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves several key steps:
The molecular structure of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline can be described as follows:
The structure features a pyrrolidine ring attached to the para position of a trifluoromethyl-substituted aniline. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the compound.
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline participates in various chemical reactions:
The mechanism of action for 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline is primarily linked to its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular structures effectively. Once inside, it can interact with specific proteins or enzymes, potentially modulating their activity through competitive inhibition or allosteric effects.
The methoxy group may also facilitate hydrogen bonding interactions, stabilizing the binding of the compound to its target sites .
The physical and chemical properties of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline has potential applications in several scientific fields:
The synthesis of 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)aniline hinges on two critical structural elements: the pyrrolidine moiety and the aromatic trifluoromethyl group. Contemporary approaches employ divergent strategies for assembling these components. Pyrrolidine ring formation leverages photochemical ring contraction of pyridine precursors, where silylborane reagents (e.g., PhMe₂SiBpin) under 365 nm irradiation facilitate skeletal rearrangement to pyrrolidines. This method yields 2-azabicyclo[3.1.0]hex-3-ene intermediates, which undergo dehydrogenation to the target heterocycle with >90% efficiency under optimized conditions [5]. Alternative pathways include transition-metal-catalyzed N-heterocyclization, utilizing Cp*Ir complexes to cyclize 1,4-diols with primary amines, achieving pyrrolidine yields exceeding 85% [9].
Simultaneously, trifluoromethyl group installation employs either:
Table 1: Comparison of Pyrrolidine Ring Formation Strategies
Method | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Photochemical Ring Contraction | Pyridine, PhMe₂SiBpin, 365 nm LED | 85–91% | Atom economy, no pre-functionalization |
Iridium-Catalyzed Cyclization | Cp*Ir, diols, amines, 120°C | 78–92% | Enantioselective variants available |
Copper-Catalyzed C–H Amination | Cu(OAc)₂, PhI=NTs, rt | 65–80% | Late-stage functionalization tolerance |
Coupling the pyrrolidine moiety to the trifluoromethylated aniline core relies on transition-metal-mediated C–N bond formation. Palladium-based systems dominate this transformation, with BrettPhos-Pd-G3 precatalysts enabling Buchwald-Hartwig amination between pyrrolidine and 4-bromo-3-(trifluoromethyl)aniline. This process operates at 80–100°C in toluene, achieving >95% conversion with low catalyst loading (0.5–2 mol%) [9]. Competitive catalytic platforms include:
Notably, the electron-deficient nature of 3-(trifluoromethyl)aniline derivatives necessitates electron-rich ligand frameworks (e.g., JosiPhos or RuPhos) to accelerate oxidative addition. Kinetic studies reveal a 3.2-fold rate enhancement using RuPhos-Pd compared to XPhos in model reactions [9]. Catalyst poisoning by the aniline nitrogen is circumvented through in situ protection with acetic anhydride, subsequently removed during workup.
Industrial-scale synthesis faces critical route selection decisions between traditional solution-phase chemistry and emerging solid-phase techniques.
Solution-Phase Synthesis employs a linear sequence:
Solid-Phase Extraction (SPE) Synthesis utilizes functionalized resins (e.g., sulfonated polystyrene beads) to anchor intermediates:
Table 2: Synthesis Route Performance Metrics
Parameter | Solution-Phase | Solid-Phase SPE |
---|---|---|
Overall Yield | 70–85% | 60–75% |
Purity (Crude) | 90–92% | 93–95% |
Residual Metal (Pd) | 300–500 ppm | <50 ppm |
Solvent Consumption | 15–20 L/kg product | 5–8 L/kg product |
Scalability | >100 kg demonstrated | <10 kg demonstrated |
Solid-phase methods reduce purification burdens but exhibit limitations in mass transfer kinetics for heterogeneous amination. Hybrid approaches anchoring only the nitroaniline precursor show promise for large-scale applications [7].
The 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)aniline scaffold serves as a versatile precursor for targeted diversification, leveraging three reactive handles: the aniline nitrogen, ortho-position to the aniline, and the pyrrolidine ring. Key transformations include:
A. Acylation/Electrophilic Functionalization
B. Reductive Alkylation
C. Pyrrolidine Ring Functionalization
Table 3: Strategic Bond Formation via Post-Synthetic Modifications
Reaction Type | Reagents | Product Application |
---|---|---|
Amide Coupling | RCOCl, Et₃N, CH₂Cl₂ | Protease inhibitor intermediates |
Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, DavePhos | Biaryl HCV therapeutics precursors |
Reductive Amination | Aldehyde, NaBH₃CN, MeOH | N-alkyl derivatives for SAR studies |
Electrophilic Halogenation | t-BuOCl/CuCl₂ or ICl | Halogenated analogs for cross-coupling |
These modifications enable rapid access to derivatives like N-propanoyl-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)aniline (anti-HCV EC₅₀ = 15 nM) and N-alkyl variants showing enhanced blood-brain barrier permeability for CNS-targeted agents [10]. The trifluoromethyl group’s stability under these conditions (verified by ¹⁹F NMR) ensures scaffold integrity during diversification.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8